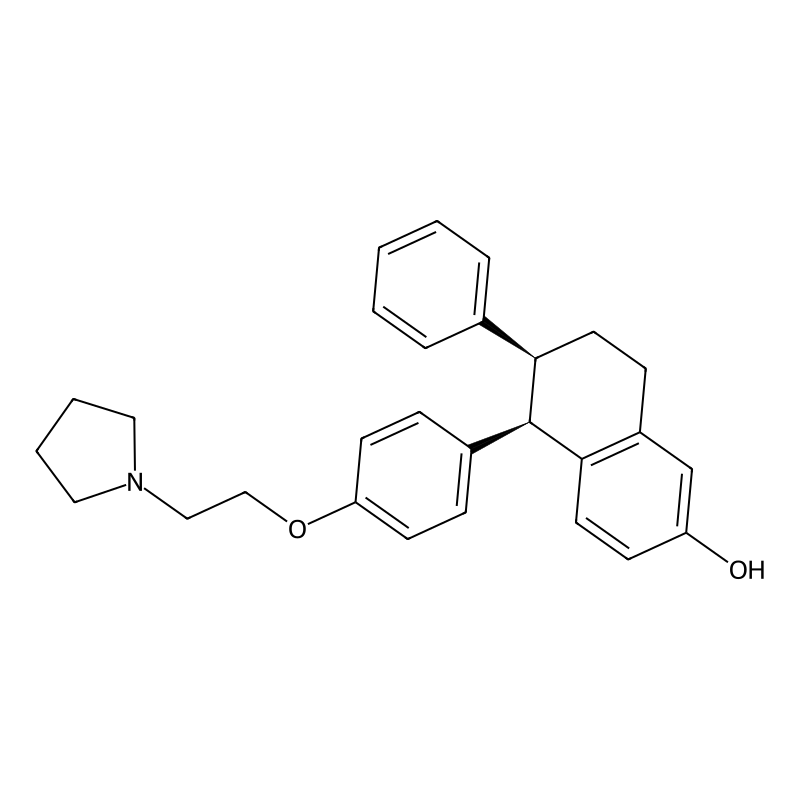

Lasofoxifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Postmenopausal osteoporosis

Lasofoxifene is one of the most widely studied SERMs for the prevention and treatment of osteoporosis in postmenopausal women. Several clinical trials have shown that Lasofoxifene is effective in increasing bone mineral density (BMD) in the spine, hip, and total body, thus reducing the risk of fractures.

Breast cancer prevention

Lasofoxifene has also been investigated for its potential to prevent breast cancer in high-risk postmenopausal women. The Women's Health Initiative (WHI) study, a large-scale clinical trial, found that Lasofoxifene significantly reduced the risk of invasive breast cancer compared to placebo.

Endometrial effects

Unlike tamoxifen, another SERM used in breast cancer treatment, Lasofoxifene has minimal effects on the endometrium (lining of the uterus). This makes it a preferable option for women who are at an increased risk of endometrial cancer.

Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) characterized by its non-steroidal structure. Its chemical formula is , and it is recognized for its unique ability to selectively bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity, exhibiting both estrogenic and antiestrogenic properties depending on the tissue context . Lasofoxifene was initially developed for the treatment of postmenopausal osteoporosis and vaginal atrophy, with significant attention given to its potential in alleviating conditions associated with estrogen deficiency .

Lasofoxifene binds to estrogen receptors, but its effects vary depending on the tissue. In breast tissue, it acts as an antagonist, potentially preventing the growth of estrogen-receptor positive cancer cells [, ]. In contrast, it may act like estrogen in bone tissue, helping to maintain bone density [].

Additionally, asymmetric hydrogenation reactions have been employed to synthesize lasofoxifene tartrate from heavily hindered cyclic olefins using iridium-phosphine complexes, which enhance reactivity through Brønsted or Lewis acids .

Lasofoxifene exhibits significant biological activity as a SERM. It acts as an agonist on estrogen receptors in bone tissue, promoting osteoblast activity and reducing osteoclast lifespan, thus contributing to bone density maintenance . Conversely, it functions as an antagonist in tissues such as the uterus and mammary glands, inhibiting estrogen signaling pathways that could lead to oncogenic effects . This dual action allows lasofoxifene to mimic some beneficial effects of estrogen while preventing adverse effects associated with estrogen therapy.

The primary synthesis method for lasofoxifene involves a novel three-component coupling reaction that efficiently produces the compound from simpler precursors. The reaction conditions are optimized for high yield and purity, utilizing techniques such as thin-layer chromatography for product purification . Alternative methods include asymmetric hydrogenation processes that convert specific precursors into lasofoxifene tartrate with enhanced optical purity .

Lasofoxifene is primarily indicated for:

- Treatment of Osteoporosis: It is used to prevent bone loss in postmenopausal women by mimicking estrogen's protective effects on bone.

- Management of Vaginal Atrophy: It alleviates symptoms associated with vaginal atrophy due to menopause.

- Potential Cancer Treatment: Research is ongoing regarding its role in preventing estrogen-dependent cancers due to its antiestrogenic properties in certain tissues .

Lasofoxifene has been studied for its interactions with various biological systems. It demonstrates a high binding affinity for both ERα and ERβ, influencing gene transcription related to cell growth and differentiation in target tissues. Additionally, it may interact with cannabinoid receptors, specifically acting as an inverse agonist at the cannabinoid receptor type 2 (CB2), which has implications for bone metabolism .

Lasofoxifene shares structural and functional similarities with other SERMs. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Raloxifene | Non-steroidal | Osteoporosis treatment | Primarily acts as an antagonist in breast tissue. |

| Tamoxifen | Non-steroidal | Breast cancer treatment | Functions mainly as an antagonist in breast tissue but agonist in endometrium. |

| Nafoxidine | Non-steroidal | Investigational SERM | Similar structure but different receptor selectivity profile. |

| Bazedoxifene | Non-steroidal | Osteoporosis treatment | Has a broader range of tissue-selective actions compared to lasofoxifene. |

Lasofoxifene's uniqueness lies in its balanced agonistic and antagonistic properties across different tissues, allowing it to effectively manage osteoporosis while minimizing cancer risks associated with traditional hormone replacement therapies .

X-ray Diffraction Analysis

X-ray diffraction analysis represents a fundamental technique for characterizing the crystalline structure of pharmaceutical compounds. For lasofoxifene and its crystalline intermediates, X-ray diffraction provides crucial insights into polymorphic forms and solid-state properties [1] [2].

The crystalline intermediate l-(2-[4-(6-methoxy-3,4-dihydronaphthalene-l-yl)phenoxy]ethyl)pyrrolidine, which serves as a key precursor in lasofoxifene synthesis, exhibits characteristic X-ray diffraction peaks at specific 2θ angles. X-ray powder diffraction analysis performed on an ARL X-ray diffractometer model XPERT-PRO with scanning parameters from 2.01° to 49.98° 2θ reveals distinct diffraction peaks at 9.13, 10.5, 15.78, 17.04, 18.06, 18.37, 19.01, 21.01, 21.13, 21.86, 22.87, and 23.43 ± 0.2 °2θ [3].

For crystalline lasofoxifene tartrate, X-ray diffraction patterns demonstrate the compound's polymorphic characteristics and crystalline integrity. The diffraction analysis enables identification of specific crystal forms and provides fingerprint data for quality control applications [3] [4]. The technique employs copper Kα radiation with wavelength 1.5418 Å, utilizing standard diffractometer configurations to ensure reproducible measurements [1].

The interpretation of X-ray diffraction data for pharmaceutical compounds requires careful assignment of Miller indices to observed peaks, allowing determination of unit cell parameters and crystal system identification [5] . For lasofoxifene compounds, the diffraction patterns serve as definitive markers for polymorph identification and structural verification during synthesis and purification processes.

Infrared Spectroscopy Profile

Infrared spectroscopy provides comprehensive molecular fingerprinting for lasofoxifene compounds through analysis of vibrational modes corresponding to specific functional groups. The technique enables identification of characteristic absorption bands that serve as diagnostic markers for structural verification and quality assessment [7] [8].

The crystalline intermediate l-(2-[4-(6-methoxy-3,4-dihydronaphthalene-l-yl)phenoxy]ethyl)pyrrolidine exhibits characteristic infrared absorption peaks at multiple wavenumbers: 554.9, 602, 622.7, 648, 674, 747.7, 790.8, 809.9, 817.1, 845.1, 879.7, 905.3, 953, 974, 1046, 1119.2, 1162.9, 1152, 1175.7, 1204.4, 1249.5, 1280.5, 1303, 1330, 1356.6, 1374.3, 1556, 1455.7, 1491.1, 1508.4, 1566.5, 1608.4, 1751.2, 1881.5, 2080.4, 2773.4, 2809.9, 2920.4, 2940.5, 3031.9, and 3444.4 cm⁻¹ [3].

Infrared spectroscopic analysis of lasofoxifene-related compounds reveals characteristic vibrations corresponding to aromatic carbon-carbon stretching around 1498 and 1603 cm⁻¹, carbon-nitrogen stretching at approximately 1021-1029 cm⁻¹, and various other molecular vibrations specific to the tetrahydronaphthalene and pyrrolidine structural components [7] [8]. The spectroscopic profile provides definitive identification of functional groups and serves as a quality control parameter for pharmaceutical applications.

Advanced infrared techniques, including attenuated total reflectance Fourier transform infrared spectroscopy, offer enhanced sensitivity for pharmaceutical analysis. These methods enable detection of polymorphic variations and molecular conformational changes that may affect drug stability and bioavailability [9] [10] [11].

Differential Scanning Calorimetry

Differential scanning calorimetry serves as an essential thermal analysis technique for characterizing the thermal behavior and phase transitions of lasofoxifene compounds. This method provides quantitative data on melting points, glass transition temperatures, and enthalpic changes associated with polymorphic transformations [12] [13] [14].

Thermal Transition Points

The crystalline intermediate l-(2-[4-(6-methoxy-3,4-dihydronaphthalene-l-yl)phenoxy]ethyl)pyrrolidine demonstrates a characteristic endothermic transition with an onset temperature of 71.17°C ± 2.0°C and an endset temperature of 74.35°C ± 2.0°C. The peak maximum occurs at approximately 73.04°C, representing the melting point of this crystalline intermediate [3].

Thermal analysis parameters are determined using differential scanning calorimetry with standardized conditions: heating rate of 10°C per minute, indium calibration standard, and nitrogen atmosphere to ensure reproducible measurements [3] [15]. The thermal transition data provides critical information for process development and quality control applications.

For pharmaceutical applications, thermal transition points serve as identity markers and indicate the thermal stability of different polymorphic forms. The precise determination of these transition temperatures enables optimization of manufacturing processes and storage conditions [16] [17].

Endothermic Behavior at 171.23°C

Crystalline lasofoxifene tartrate exhibits a distinctive endothermic peak at 171.23°C, representing the characteristic melting point of this pharmaceutical salt form. The thermal event demonstrates an onset temperature of approximately 163.15°C and an endset temperature of approximately 176.67°C [3].

This specific endothermic behavior serves as a definitive analytical marker for lasofoxifene tartrate identification and purity assessment. The thermal signature provides quantitative data for pharmaceutical quality control and enables detection of impurities or polymorphic variations that may affect drug performance [3] [15].

The measurement protocol employs differential scanning calorimetry with standardized instrumental parameters to ensure reproducibility across different analytical laboratories. The endothermic peak at 171.23°C represents a critical quality attribute for pharmaceutical manufacturing and regulatory compliance [3].

Thermogravimetric Analysis

Thermogravimetric analysis provides comprehensive assessment of thermal stability and decomposition behavior for lasofoxifene compounds. This technique measures mass changes as a function of temperature under controlled atmospheric conditions, enabling determination of moisture content, thermal decomposition patterns, and stability profiles [18] [19] [20].

Crystalline lasofoxifene tartrate demonstrates a characteristic weight loss profile during thermogravimetric analysis. The compound exhibits a weight loss of approximately 0.6876% up to 100°C, likely corresponding to surface moisture or residual solvent content. The analysis is performed over a temperature range of 30°C to 350°C with a heating rate of 10°C per minute under controlled atmospheric conditions [3].

The thermogravimetric profile provides essential information for pharmaceutical development, including determination of drying conditions, thermal stability limits, and decomposition onset temperatures. These parameters are critical for establishing manufacturing specifications and storage requirements [18] [20].

Advanced thermogravimetric techniques enable coupling with mass spectrometry or infrared spectroscopy to identify evolved gases during thermal decomposition. This analytical approach provides enhanced characterization of degradation pathways and thermal stability mechanisms [20] [21].

High-Performance Liquid Chromatography Methodology

High-performance liquid chromatography represents the gold standard analytical method for quantitative determination of lasofoxifene in pharmaceutical formulations. The chromatographic approach provides selective separation and quantification with high precision and specificity [22] [23] [24].

The validated high-performance liquid chromatography method for lasofoxifene tartrate dissolution analysis employs reverse-phase chromatography with specific mobile phase compositions optimized for pharmaceutical applications. The analytical method utilizes ultraviolet detection and isocratic elution conditions to achieve reliable quantification over the required concentration range [22] [23].

Chromatographic parameters include column selection, mobile phase optimization, flow rate determination, and detection wavelength specification. The method development process considers factors such as peak resolution, retention time reproducibility, and interference from excipients or degradation products [22] [24].

Validation Parameters

Method validation for lasofoxifene high-performance liquid chromatography analysis follows International Conference on Harmonization guidelines for analytical procedures. The validation protocol encompasses multiple analytical parameters to ensure method reliability and regulatory compliance [22] [23] [25].

Validation characteristics include system suitability testing with defined acceptance criteria for retention time, peak area reproducibility, theoretical plates, and tailing factor measurements. System suitability ensures consistent instrument performance and method reliability throughout analytical runs [22] [26].

Specificity validation demonstrates the method's ability to differentiate lasofoxifene from potential interfering substances, including excipients, degradation products, and related impurities. Chromatographic resolution requirements ensure adequate separation of all relevant peaks [22] [27] [25].

Linearity, Precision, and Specificity

Linearity validation establishes the direct proportional relationship between analyte concentration and detector response over the specified analytical range. For lasofoxifene tartrate analysis, linearity is demonstrated across concentration ranges from 50% to 125% of the nominal test concentration, with correlation coefficients exceeding 0.999 [22] [23] [25].

Precision validation encompasses repeatability, intermediate precision, and reproducibility assessments. Repeatability studies evaluate method performance under identical conditions with multiple injections of the same sample preparation. Intermediate precision assesses method robustness across different days, analysts, and equipment when applicable [22] [27] [25].

Accuracy validation determines the closeness of analytical results to the true or accepted reference value. Recovery studies at multiple concentration levels demonstrate method accuracy, with acceptance criteria typically requiring recovery percentages between 98% and 102% for pharmaceutical applications [22] [26] [25].

The validated analytical range for lasofoxifene quantification extends from the limit of quantification to 125% of the highest nominal concentration, ensuring adequate coverage for pharmaceutical analysis requirements. Method specificity is confirmed through peak purity assessment and stress testing under various degradation conditions [22] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Fablyn is indicated for the treatment of osteoporosis in postmenopausal women at increased risk of fracture. A significant reduction in the incidence of vertebral and non-vertebral fractures but not hip fractures has been demonstrated (see section 5. 1). When determining the choice of Fablyn or other therapies, including oestrogens, for a postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits (see section 5. 1).

Pharmacology

Lasofoxifene is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic and anti-osteoporotic activities. Upon oral administration, lasofoxifene selectively binds to both estrogen receptor alpha (ERalpha; ESR1) and estrogen receptor beta (ERbeta; ESR2) with high affinity and mimics the effects of endogenous estradiol with varying agonist and antagonist effects in ER-expressing tissues. Blockade of ERalpha by lasofoxifene may potentially inhibit estrogen-dependent cancer cell proliferation in ER-expressing cancers. Lasofoxifene may also bind to the certain mutant forms of ERalpha, including the Y537S ESR1 mutant, making it potentially useful in the treatment of tumors that have acquired resistance to other ER-targeting agents.

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03X - Other sex hormones and modulators of the genital system

G03XC - Selective estrogen receptor modulators

G03XC03 - Lasofoxifene

Mechanism of Action

Pictograms

Corrosive;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Primarily fecal excretion and secondarily renal elimination as mainly metabolites, with less than 2% excreted in urine as unchanged parent drug.

The apparent volume of distribution in postmenopausal women is 1350L.

The apparent oral clearance (CL/F) of lasofoxifene in postmenopausal women is approximately 6.6 l/hr.

Metabolism Metabolites

Lasofoxifene has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid.

Wikipedia

Biological Half Life

Use Classification

Dates

2: Michalsen BT, Gherezghiher TB, Choi J, Chandrasena RE, Qin Z, Thatcher GR, Bolton JL. Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol. Chem Res Toxicol. 2012 Jul 16;25(7):1472-83. doi: 10.1021/tx300142h. Epub 2012 Jun 14. PubMed PMID: 22642258; PubMed Central PMCID: PMC3398215.

3: Eastell R, Reid DM, Vukicevic S, Ensrud KE, LaCroix AZ, Thompson JR, Thompson DD, Cummings SR. Effects of 3 years of lasofoxifene treatment on bone turnover markers in women with postmenopausal osteoporosis. Bone. 2012 May;50(5):1135-40. doi: 10.1016/j.bone.2012.02.004. Epub 2012 Feb 12. PubMed PMID: 22348983.

4: Peterson GM, Naunton M, Tichelaar LK, Gennari L. Lasofoxifene: selective estrogen receptor modulator for the prevention and treatment of postmenopausal osteoporosis. Ann Pharmacother. 2011 Apr;45(4):499-509. doi: 10.1345/aph.1P604. Epub 2011 Apr 5. Review. PubMed PMID: 21467260.

5: Gennari L, Merlotti D, Stolakis K, Nuti R. Lasofoxifene, from the preclinical drug discovery to the treatment of postmenopausal osteoporosis. Expert Opin Drug Discov. 2011 Feb;6(2):205-17. doi: 10.1517/17460441.2011.547188. PubMed PMID: 22647137.

6: Archer DF. The gynecologic effects of lasofoxifene, an estrogen agonist/antagonist, in postmenopausal women. Menopause. 2011 Jan;18(1):6-7. doi: 10.1097/gme.0b013e318203a46b. PubMed PMID: 21173718.

7: Swan VJ, Hamilton CJ, Jamal SA. Lasofoxifene in osteoporosis and its place in therapy. Adv Ther. 2010 Dec;27(12):917-32. doi: 10.1007/s12325-010-0081-y. Epub 2010 Nov 10. Review. PubMed PMID: 21080249.

8: LaCroix AZ, Powles T, Osborne CK, Wolter K, Thompson JR, Thompson DD, Allred DC, Armstrong R, Cummings SR, Eastell R, Ensrud KE, Goss P, Lee A, Neven P, Reid DM, Curto M, Vukicevic S; PEARL Investigators. Breast cancer incidence in the randomized PEARL trial of lasofoxifene in postmenopausal osteoporotic women. J Natl Cancer Inst. 2010 Nov 17;102(22):1706-15. doi: 10.1093/jnci/djq415. Epub 2010 Nov 4. PubMed PMID: 21051656.

9: Ensrud K, LaCroix A, Thompson JR, Thompson DD, Eastell R, Reid DM, Vukicevic S, Cauley J, Barrett-Connor E, Armstrong R, Welty F, Cummings S. Lasofoxifene and cardiovascular events in postmenopausal women with osteoporosis: Five-year results from the Postmenopausal Evaluation and Risk Reduction with Lasofoxifene (PEARL) trial. Circulation. 2010 Oct 26;122(17):1716-24. doi: 10.1161/CIRCULATIONAHA.109.924571. Epub 2010 Oct 11. PubMed PMID: 20937977.

10: Gennari L, Merlotti D, De Paola V, Nuti R. Lasofoxifene: Evidence of its therapeutic value in osteoporosis. Core Evid. 2010 Jun 15;4:113-29. PubMed PMID: 20694069; PubMed Central PMCID: PMC2899785.

11: Goldstein SR, Neven P, Cummings S, Colgan T, Runowicz CD, Krpan D, Proulx J, Johnson M, Thompson D, Thompson J, Sriram U. Postmenopausal Evaluation and Risk Reduction With Lasofoxifene (PEARL) trial: 5-year gynecological outcomes. Menopause. 2011 Jan;18(1):17-22. doi: 10.1097/gme.0b013e3181e84bb4. PubMed PMID: 20689465.

12: Crandall CJ. Therapeutics. Lasofoxifene reduced vertebral fractures in postmenopausal women with osteoporosis. Ann Intern Med. 2010 Jul 20;153(2):JC1-11. doi: 10.7326/0003-4819-153-2-201007200-02011. PubMed PMID: 20643977.

13: Silva-Fernández L, Andreu JL. Lasofoxifene for postmenopausal women with osteoporosis. N Engl J Med. 2010 Jun 10;362(23):2228; author reply 2228-9. PubMed PMID: 20568310.

14: Katzeff BS. Lasofoxifene for postmenopausal women with osteoporosis. N Engl J Med. 2010 Jun 10;362(23):2227-8; author reply 2228-9. PubMed PMID: 20568309.

15: Malozowski S. Lasofoxifene for postmenopausal women with osteoporosis. N Engl J Med. 2010 Jun 10;362(23):2227; author reply 2228-9. doi: 10.1056/NEJMc1003454. PubMed PMID: 20558377.

16: Reginster JY. Interest of lasofoxifene in the treatment of osteoporosis. Evaluation of "Lasofoxifene in postmenopausal women with osteoporosis". N Engl J Med 2010;362:686-96. Expert Opin Pharmacother. 2010 Jul;11(10):1773-5. doi: 10.1517/14656561003785755. PubMed PMID: 20446861.

17: Cummings SR, Ensrud K, Delmas PD, LaCroix AZ, Vukicevic S, Reid DM, Goldstein S, Sriram U, Lee A, Thompson J, Armstrong RA, Thompson DD, Powles T, Zanchetta J, Kendler D, Neven P, Eastell R; PEARL Study Investigators. Lasofoxifene in postmenopausal women with osteoporosis. N Engl J Med. 2010 Feb 25;362(8):686-96. doi: 10.1056/NEJMoa0808692. Erratum in: N Engl J Med. 2011 Jan 20;364(3):290. Kucu kdeveci A [corrected to Kucukdeveci, A]. PubMed PMID: 20181970.

18: Gennari L, Merlotti D, Nuti R. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene. Clin Interv Aging. 2010 Feb 2;5:19-29. Review. PubMed PMID: 20169039; PubMed Central PMCID: PMC2817938.

19: Lasofoxifene: new drug. Osteoporosis: no better than raloxifene. Prescrire Int. 2009 Dec;18(104):247. PubMed PMID: 20020572.

20: Lewiecki EM. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis. Ther Clin Risk Manag. 2009;5:817-27. Epub 2009 Nov 2. PubMed PMID: 19898646; PubMed Central PMCID: PMC2773750.